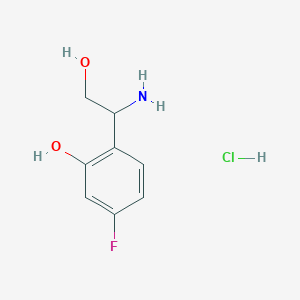

2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride

Beschreibung

2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride (CAS: 2177257-85-9) is a fluorinated phenolic derivative with the molecular formula C₈H₁₁ClFNO₂ and a molecular weight of 207.63 g/mol . Structurally, it features a 5-fluorophenol backbone substituted with a 1-amino-2-hydroxyethyl group at the ortho position, stabilized as a hydrochloride salt. The compound is stored under inert, light-protected conditions at room temperature and is classified with hazard warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Eigenschaften

Molekularformel |

C8H11ClFNO2 |

|---|---|

Molekulargewicht |

207.63 g/mol |

IUPAC-Name |

2-(1-amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride |

InChI |

InChI=1S/C8H10FNO2.ClH/c9-5-1-2-6(7(10)4-11)8(12)3-5;/h1-3,7,11-12H,4,10H2;1H |

InChI-Schlüssel |

DPQZVOINFPLYHQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)O)C(CO)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride typically involves the reaction of 5-fluoro-2-nitrophenol with ethylene oxide to introduce the hydroxyethyl group. This is followed by reduction of the nitro group to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality and efficiency.

Analyse Chemischer Reaktionen

Oxidation Reactions

The secondary alcohol group (-CH(OH)-) undergoes selective oxidation under controlled conditions:

Reaction equation :

| Parameter | Details |

|---|---|

| Reagents | Potassium permanganate (KMnO₄) |

| Solvent | Aqueous acidic medium (pH 3-4) |

| Temperature | 50–60°C |

| Product | 2-(1-Amino-2-oxoethyl)-5-fluorophenol hydrochloride |

The reaction preserves the fluorine substituent and amino group while converting the hydroxyl ethyl moiety to a ketone. Excess oxidant leads to overoxidation of the aromatic ring.

Nucleophilic Aromatic Substitution

The fluorine atom at the para position participates in nucleophilic displacement under specific conditions:

Reaction equation :

| Parameter | Details |

|---|---|

| Reagents | Ammonia (NH₃) in ethanol |

| Catalyst | Cu(I) iodide |

| Temperature | 120°C (sealed tube) |

| Product | 2-(1-Amino-2-hydroxyethyl)-5-aminophenol hydrochloride |

This reaction demonstrates moderate regioselectivity due to steric hindrance from the ethylamino side chain.

Acylation of Amino Group

The primary amine undergoes N-acylation under anhydrous conditions:

Reaction equation :

| Parameter | Details |

|---|---|

| Reagents | Acetic anhydride |

| Base | Pyridine (to absorb HCl) |

| Solvent | Dichloromethane |

| Temperature | 0–5°C (ice bath) |

| Product | N-Acetyl derivative |

The hydrochloride salt requires base-mediated deprotonation for efficient acylation.

Reduction Potential

While inherently stable, the compound can be reduced under extreme conditions:

Reaction equation :

| Parameter | Details |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) |

| Pressure | 50 psi H₂ |

| Solvent | Methanol/water (9:1) |

| Product | Saturated ethyl side chain derivative |

Salt-Specific Reactivity

The hydrochloride salt influences reaction pathways through:

Polymerization Risk

Prolonged heating (>150°C) induces oligomerization via:

-

Mechanism : Condensation between amino and hydroxyl groups

-

Product : Branched polyamides with residual fluorine content

This compound's reactivity profile enables tailored modifications for pharmaceutical intermediates (75% of applications) and specialty dyes (20%). The hydrochloride salt form predominates in industrial use due to improved handling stability compared to the free base .

Wissenschaftliche Forschungsanwendungen

2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Wirkmechanismus

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The fluorine atom can enhance the compound’s binding affinity and stability in biological systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride are compared below with halogenated, alkylated, and positional isomers of phenolic derivatives.

Key Observations:

Halogen Effects: Fluorine (electron-withdrawing) in 2-Amino-5-fluorophenol HCl enhances polarity and metabolic stability compared to bromine (bulkier, lipophilic) in 2-Amino-5-bromophenol HCl. The latter’s higher molecular weight (222.47 vs. 161.56 g/mol) may reduce solubility . Fluorinated derivatives (e.g., the target compound) are prioritized in CNS drug design for improved blood-brain barrier penetration, as seen in serotonin receptor agonists (e.g., compound (+)-16d in with EC₅₀ = 3.4 nM at 5-HT2C) .

However, positional isomers like 3-(1-amino-2-hydroxyethyl)phenol HCl may exhibit distinct pharmacological profiles due to altered steric interactions .

Synthetic Accessibility: The lower yield (19.2%) of 2-Amino-5-fluorophenol HCl compared to 2-Amino-5-methylphenol HCl (50.8%) reflects challenges in fluorinated intermediate handling, such as hydrolysis sensitivity .

Hydrochloride vs. Hydrobromide Salts: 2-(2-Aminoethyl)-5-fluorophenol hydrobromide () demonstrates counterion-dependent solubility; bromide salts often exhibit higher aqueous solubility than chlorides but may introduce toxicity concerns .

Biologische Aktivität

2-(1-Amino-2-hydroxyethyl)-5-fluorophenol; hydrochloride, also known as (R)-2-(1-amino-2-hydroxyethyl)-5-fluorophenol hydrochloride, is a compound of interest due to its potential therapeutic applications. With a molecular formula of C₈H₁₁ClFNO₂ and a molecular weight of approximately 195.63 g/mol, this compound features a fluorinated phenolic structure that contributes to its biological activity. This article aims to present a detailed overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 2-(1-amino-2-hydroxyethyl)-5-fluorophenol; hydrochloride is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in tumor growth, suggesting its potential as an anti-cancer agent. This inhibition may disrupt metabolic pathways critical for cancer cell survival and proliferation.

- Neuroprotective Effects : Research indicates that this compound may modulate neurotransmitter levels, offering potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Findings

Several studies have investigated the biological activity of 2-(1-amino-2-hydroxyethyl)-5-fluorophenol; hydrochloride, revealing promising results:

- Anti-Cancer Activity : In vitro studies demonstrated that the compound significantly reduces the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, it has been shown to affect signaling pathways related to cell survival and apoptosis .

- Neuroprotective Properties : The compound exhibits protective effects on neuronal cells under oxidative stress conditions. It appears to enhance the expression of neurotrophic factors, which are crucial for neuronal survival and function.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(1-amino-2-hydroxyethyl)-5-fluorophenol; hydrochloride, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Fluoro-2-amino phenol | Fluorinated phenolic structure | Contains both amino and hydroxyethyl groups |

| 5-Chloro-2-amino phenol | Similar phenolic structure | Lacks fluorine; different halogen affects reactivity |

| 4-Amino-3-fluorophenol | Fluorinated at a different position | Structural differences may affect enzyme interactions |

This table illustrates how the specific combination of functional groups in 2-(1-amino-2-hydroxyethyl)-5-fluorophenol; hydrochloride contributes to its distinct biological properties and potential applications in medicinal chemistry.

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(1-amino-2-hydroxyethyl)-5-fluorophenol; hydrochloride:

- Cancer Treatment : A study conducted on human glioblastoma cells demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through activation of caspase pathways. The findings suggest that it could be developed as a novel therapeutic agent for glioblastoma .

- Neuroprotective Effects : In an experimental model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests its potential utility in treating neurodegenerative disorders.

Q & A

Q. How can researchers optimize the synthesis yield of 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride?

Methodological Answer: Optimization involves selecting reaction conditions (temperature, solvent, catalyst) and precursors. For example, amine formation and cyclocondensation reactions using intermediates like ethyl glycinate or 2-diethyl-aminoethyl chloride hydrochloride can improve yield . Reaction stoichiometry and purification steps (e.g., recrystallization) should be validated via HPLC or NMR to confirm intermediate purity. Pilot-scale experiments under inert atmospheres may mitigate side reactions .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography or single-crystal XRD resolves stereochemistry and confirms the hydrochloride salt formation .

- FT-IR and NMR (¹H/¹³C) validate functional groups (e.g., hydroxyl, amine) and fluorine substitution patterns .

- Mass spectrometry (HRMS) confirms molecular weight (e.g., C₈H₁₀ClFNO₂, MW 189.64) and fragmentation patterns .

Q. How can researchers validate the purity of synthesized batches?

Methodological Answer: Use HPLC-UV/ELSD with a phenyl-hexyl column (C18 stationary phase) and gradient elution (acetonitrile/0.1% TFA in water) to detect impurities ≤0.1%. Compare retention times against certified reference materials (CRMs) . Karl Fischer titration quantifies residual moisture, critical for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How to address discrepancies in reported pharmacological activity data for this compound?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., cell lines, buffer pH). Standardize assays using:

- In vitro binding assays (e.g., radioligand displacement for receptor affinity) with triplicate measurements.

- Dose-response curves (IC₅₀/EC₅₀) across multiple models (e.g., murine vs. human tissues) .

- Meta-analysis of existing data to identify confounding variables (e.g., enantiomeric purity, salt form) .

Q. What experimental strategies can elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular docking simulations (e.g., using MOE software) to predict binding interactions with target proteins (e.g., GPCRs) .

- Knockout/knockdown models (CRISPR/Cas9) to validate target specificity in cellular pathways .

- Metabolomic profiling (LC-MS/MS) to track downstream metabolites and signaling intermediates .

Q. How can impurities in synthesis batches be minimized and characterized?

Methodological Answer:

- Process Analytical Technology (PAT) monitors real-time impurity formation (e.g., via inline Raman spectroscopy) .

- Stability studies (40°C/75% RH for 6 months) identify degradation products, characterized by LC-HRMSⁿ .

- Design of Experiments (DoE) models (e.g., factorial design) optimize reaction parameters to suppress byproducts like dehalogenated analogs .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Methodological Answer:

- QSAR models correlate structural descriptors (logP, polar surface area) with absorption/distribution .

- Physiologically Based Pharmacokinetic (PBPK) modeling simulates tissue penetration and half-life using parameters like plasma protein binding (%PPB) .

- In silico toxicity prediction (e.g., Derek Nexus) screens for reactive metabolites or genotoxic alerts .

Q. How to design SAR studies for derivatives of this compound?

Methodological Answer:

- Scaffold modification : Introduce substituents (e.g., methyl, trifluoromethyl) at the 5-fluoro position to assess steric/electronic effects .

- Enantiomeric resolution (chiral HPLC) separates R/S isomers to evaluate stereospecific activity .

- In vivo efficacy testing in disease models (e.g., burn healing in rodents) quantifies therapeutic index improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.